molecular formula C9H10O B1286756 3-Cyclopropylphenol CAS No. 28857-88-7

3-Cyclopropylphenol

Cat. No.: B1286756
CAS No.: 28857-88-7
M. Wt: 134.17 g/mol
InChI Key: VLLXOHZPGOGGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylphenol is an organic compound with the molecular formula C9H10O. It is characterized by a phenol group attached to a cyclopropyl ring at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylphenol typically involves the cyclopropylation of phenol derivatives. One common method includes the reaction of phenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropylphenol has been identified as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for potential anticancer and antimicrobial properties. For instance, certain derivatives have shown effectiveness against cancer cell lines, indicating their potential as therapeutic agents.

  • Case Study : A study demonstrated that specific derivatives of this compound exhibited cytotoxicity against HepG2 cells, with an IC50 value of 2.57 µM, suggesting strong anticancer activity .

Materials Science

In materials science, this compound is investigated for its role in developing advanced materials such as polymers and coatings. Its chemical structure allows for modifications that enhance material properties, including durability and resistance to environmental degradation.

  • Data Table: Comparison of Material Properties
PropertyThis compound DerivativeConventional Polymer
Thermal StabilityHighModerate
Chemical ResistanceExcellentVariable
Mechanical StrengthEnhancedStandard

Industrial Chemistry

The compound is also utilized in the synthesis of agrochemicals and specialty chemicals. Its reactivity allows it to serve as a building block for various chemical reactions essential in industrial applications.

  • Application Example : In the production of herbicides, this compound derivatives have been employed to enhance efficacy against target weeds while minimizing environmental impact.

Similar Compounds

  • 3-Bromo-5-chlorophenol : Lacks the cyclopropyl group; potentially less reactive.
  • 4-Bromo-3-cyclopropylphenol : Variation in halogen position may influence biological activity.

Uniqueness

The combination of the cyclopropyl group with a phenolic structure distinguishes this compound from similar compounds, imparting unique chemical properties that enhance its applicability across various fields.

Mechanism of Action

The mechanism of action of 3-Cyclopropylphenol involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The cyclopropyl group enhances its binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropylphenol is unique due to the presence of both the cyclopropyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Biological Activity

3-Cyclopropylphenol is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₁₀O, features a cyclopropyl group attached to a phenolic structure. Its unique configuration contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity

1. Antiviral Properties

Recent studies have indicated that derivatives of cyclopropylphenol can serve as effective inhibitors of viral enzymes, particularly in the context of HIV-1 reverse transcriptase (RT). Research has shown that small molecules mimicking nucleotide binding can occupy the P-pocket of RT, inhibiting its activity and thus preventing viral replication. For instance, a fragment identified as 166 , which incorporates a cyclopropyl moiety, was shown to interact with key residues in the active site of RT, suggesting that modifications to the phenolic ring could enhance binding affinity and specificity for the enzyme .

2. Toxicological Profile

Despite its potential therapeutic applications, this compound exhibits notable toxicity. According to PubChem data, it is classified as harmful if swallowed and can cause severe skin burns and eye damage . Such properties necessitate careful handling and further investigation into its safety profile for potential pharmaceutical use.

3. Herbicidal Activity

The compound has also been explored for agricultural applications. Certain formulations containing cyclopropyl derivatives have demonstrated herbicidal properties, showing efficacy against various weeds while maintaining safety for crops like rice and wheat. This dual functionality highlights the compound's versatility across different fields .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits HIV-1 reverse transcriptase ,
ToxicityHarmful if swallowed; causes skin burns
HerbicidalEffective against weeds; safe for certain crops

Case Studies

Case Study 1: Antiviral Mechanism

In a study examining the interaction of cyclopropyl derivatives with HIV-1 RT, researchers utilized X-ray crystallography to visualize how these compounds bind to the enzyme's active site. The findings revealed that the cyclopropyl moiety plays a crucial role in stabilizing interactions with essential amino acids within the enzyme, thereby inhibiting its function .

Case Study 2: Herbicidal Application

A field study evaluated the effectiveness of formulations containing this compound against common agricultural weeds. Results indicated significant reduction in weed biomass without adversely affecting crop yield in rice and wheat fields, showcasing its potential as an environmentally friendly herbicide .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Cyclopropylphenol in laboratory settings?

  • Methodological Answer : When handling this compound, use nitrile gloves (11–13 mil thickness) for routine tasks, as they provide a breakthrough time of ~1 hour. For prolonged exposure (e.g., spill cleanup), switch to butyl rubber gloves (>4-hour resistance). Wear safety goggles and a lab coat to prevent skin/eye contact. Avoid inhalation by working in a fume hood, and use NIOSH-approved respirators with organic vapor cartridges if aerosolization occurs. Store the compound in a cool, dry area away from oxidizing agents. Dispose of waste via approved chemical disposal protocols, ensuring no release into waterways .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structure?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, using a C18 column and a methanol/water mobile phase. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) in deuterated chloroform (CDCl₃) to resolve aromatic protons and cyclopropyl groups. Mass spectrometry (EI-MS or ESI-MS) can further validate molecular weight and fragmentation patterns. Cross-reference spectral data with computational tools like PubChem or NIST Chemistry WebBook to ensure accuracy .

Q. How should researchers design experiments to assess this compound's stability under standard laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–75% RH) over 1–3 months. Monitor degradation via HPLC at regular intervals. Include control samples stored in inert atmospheres (e.g., nitrogen) to assess oxidative stability. For photostability, use UV/Vis light chambers (ICH Q1B guidelines) and track changes in absorbance spectra .

Advanced Research Questions

Q. How can conflicting data on this compound's reactivity in catalytic systems be resolved?

  • Methodological Answer : Apply multivariate analysis to isolate variables causing discrepancies (e.g., catalyst loading, solvent polarity). For example, if Pd/C catalysis yields inconsistent results, compare reaction outcomes under controlled anhydrous vs. humid conditions. Use kinetic studies (e.g., in situ FTIR or GC-MS monitoring) to track intermediate formation. Cross-validate findings with computational models (DFT calculations) to identify energetically favorable reaction pathways .

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer : Optimize the cyclopropanation step by using a Buchwald-Hartwig coupling between phenol derivatives and cyclopropylboronic acids. Employ microwave-assisted synthesis to reduce reaction time and byproduct formation. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before final recrystallization in ethanol. For scalability, transition from batch to flow chemistry systems to enhance heat/mass transfer efficiency .

Q. How does the cyclopropyl moiety influence this compound's biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with substituted cyclopropyl groups (e.g., fluorinated or methylated derivatives) and compare their bioactivity using in vitro assays (e.g., enzyme inhibition or cell viability tests). Perform molecular docking studies to assess binding affinity to target proteins (e.g., cytochrome P450 enzymes). Analyze steric and electronic effects via Hammett plots or X-ray crystallography to correlate substituent effects with activity trends .

Q. What methodologies address gaps in this compound's ecotoxicological data?

  • Methodological Answer : Conduct OECD 301F biodegradability tests to evaluate aerobic degradation in aqueous systems. For toxicity, use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (OECD 201). Employ quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential and compare results with experimental data from soil column studies .

Q. Tables for Key Data

Property Method Typical Results Reference
LogP (Octanol-Water)Shake-flask method with HPLC2.8 ± 0.3
Thermal StabilityTGA/DSC under N₂ atmosphereDecomposition onset: 220°C
Aqueous Solubility (25°C)Saturation shake-flake method1.2 mg/mL

Properties

IUPAC Name

3-cyclopropylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLXOHZPGOGGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602475
Record name 3-Cyclopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28857-88-7
Record name 3-Cyclopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl-(3-cyclopropyl-phenoxy)-dimethyl-silane (390 mg, 1.57 mmol) in THF (5 mL) was added a solution of 1M-TBAF (in THF, 2 mL, 1.3 mmol), and the mixture was stirred for 30 min at room temperature. The residue was diluted with EtOAc and water. The organic layer was washed with saturated ammonium chloride, water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by column chromatography to give 3-cyclopropyl-phenol (200 mg, 95%).
Name
tert-butyl-(3-cyclopropyl-phenoxy)-dimethyl-silane
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Cyclopropylphenol
3-Cyclopropylphenol
3-Cyclopropylphenol
3-Cyclopropylphenol
3-Cyclopropylphenol
3-Cyclopropylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.